2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735405
InChI: InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H
SMILES:
Molecular Formula: C13H9NO2S2
Molecular Weight: 275.4 g/mol

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile

CAS No.:

Cat. No.: VC15735405

Molecular Formula: C13H9NO2S2

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile -

Specification

Molecular Formula C13H9NO2S2
Molecular Weight 275.4 g/mol
IUPAC Name 2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile
Standard InChI InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H
Standard InChI Key BFMRSNHWEWLRBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N

Introduction

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile is a complex organic compound featuring a benzenesulfonyl group and a thiophene ring attached to a prop-2-enenitrile backbone. Its molecular formula is C13H9NO2S2, and it has a molecular weight of approximately 275.34 g/mol . This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique structural features and potential applications.

Synthesis Methods

The synthesis of 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile can be achieved through several methods, often involving the reaction of thiophene derivatives with benzenesulfonyl chloride followed by the introduction of a nitrile group. These methods typically require careful control of reaction conditions to ensure high yields and purity.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets, which could be beneficial for therapeutic purposes. Additionally, its reactivity makes it a candidate for material science applications, such as in the synthesis of polymers or other organic materials.

Biological Activity

Preliminary studies suggest that 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile may interact with biological targets, although further research is needed to fully understand these interactions and their therapeutic implications. The compound's structural similarity to other biologically active molecules suggests potential for development in this area.

Comparison with Similar Compounds

CompoundStructural FeaturesUnique Attributes
3-(4-Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrileMultiple sulfonyl groupsInvestigated for antimicrobial properties
4-(Benzenesulfonyl)-1-methylpyridinePyridine ring instead of thiopheneExhibits different reactivity patterns
5-(Benzenesulfonyl)-4-thiazolecarboxylic acidThiazole ring instead of thiopheneKnown for anti-inflammatory effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator